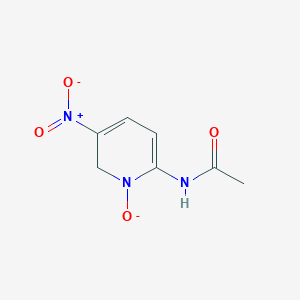
Acetamide,N-(5-nitro-1-oxido-pyridin-2-YL)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(5-nitro-1-oxido-pyridin-2-YL)- is a chemical compound with the molecular formula C7H7N3O4 and a molecular weight of 197.148 g/mol. This compound is known for its unique structure, which includes a nitro group and a pyridine ring, making it a subject of interest in various scientific fields.
Méthodes De Préparation
The synthesis of Acetamide, N-(5-nitro-1-oxido-pyridin-2-YL)- can be achieved through several methods. One common approach involves the reaction of α-bromoketones with 2-aminopyridines under different reaction conditions . For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP), with mild and metal-free reaction conditions . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions for large-scale production.
Analyse Des Réactions Chimiques
Acetamide, N-(5-nitro-1-oxido-pyridin-2-YL)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and other oxidizing or reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with α-bromoketones and 2-aminopyridines can yield N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .
Applications De Recherche Scientifique
Acetamide, N-(5-nitro-1-oxido-pyridin-2-YL)- has various scientific research applications. It is used in the synthesis of pharmaceutical molecules due to its biological and therapeutic properties . The compound’s unique structure makes it valuable in medicinal chemistry for developing drugs with specific biological activities. Additionally, it is used in the study of chemical reactions and mechanisms, providing insights into the behavior of similar compounds in different environments.
Mécanisme D'action
The mechanism of action of Acetamide, N-(5-nitro-1-oxido-pyridin-2-YL)- involves its interaction with molecular targets and pathways in biological systems. The nitro group and pyridine ring play crucial roles in its activity, influencing its binding to specific proteins and enzymes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Acetamide, N-(5-nitro-1-oxido-pyridin-2-YL)- can be compared with other similar compounds, such as N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . These compounds share structural similarities but differ in their specific functional groups and chemical properties. The presence of the nitro group in Acetamide, N-(5-nitro-1-oxido-pyridin-2-YL)- distinguishes it from other pyridine-based compounds, contributing to its unique reactivity and applications.
Propriétés
Formule moléculaire |
C7H8N3O4- |
|---|---|
Poids moléculaire |
198.16 g/mol |
Nom IUPAC |
N-(3-nitro-1-oxido-2H-pyridin-6-yl)acetamide |
InChI |
InChI=1S/C7H8N3O4/c1-5(11)8-7-3-2-6(10(13)14)4-9(7)12/h2-3H,4H2,1H3,(H,8,11)/q-1 |
Clé InChI |
PEEZVUHEUONSRB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(CN1[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















